6-chloro-N-1H-indol-5-ylimidazo[1,2-a]pyridine-2-carboxamide
CAS No.:
Cat. No.: VC9893423
Molecular Formula: C16H11ClN4O
Molecular Weight: 310.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11ClN4O |
|---|---|
| Molecular Weight | 310.74 g/mol |
| IUPAC Name | 6-chloro-N-(1H-indol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C16H11ClN4O/c17-11-1-4-15-20-14(9-21(15)8-11)16(22)19-12-2-3-13-10(7-12)5-6-18-13/h1-9,18H,(H,19,22) |
| Standard InChI Key | IRHWDJZRONSYTC-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CN2)C=C1NC(=O)C3=CN4C=C(C=CC4=N3)Cl |
| Canonical SMILES | C1=CC2=C(C=CN2)C=C1NC(=O)C3=CN4C=C(C=CC4=N3)Cl |
Introduction
Structural and Nomenclature Analysis
6-Chloro-N-1H-indol-5-ylimidazo[1,2-a]pyridine-2-carboxamide features a fused bicyclic imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6 and a carboxamide group at position 2. The carboxamide’s amine moiety is a 1H-indol-5-yl group, introducing an indole heterocycle. The systematic IUPAC name reflects this arrangement: 6-chloro-N-(1H-indol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide.
Key structural features include:
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Imidazo[1,2-a]pyridine core: A 9-π-electron aromatic system with a bridgehead nitrogen atom .
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Chlorine substituent: Electron-withdrawing group at position 6, influencing electronic distribution and reactivity .
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Indole moiety: A bicyclic structure with a pyrrole ring fused to a benzene ring, known for bioactivity in pharmaceuticals .
Synthetic Methodologies
Continuous Flow Synthesis
The imidazo[1,2-a]pyridine core is synthesized via condensation between 2-aminopyridines and α-bromoketones or α-bromocarboxylic acids. Herath et al. demonstrated a fully automated continuous flow approach for analogous imidazo[1,2-a]pyridine-2-carboxamides (Table 1).
Table 1: Generalized Synthesis Conditions for Imidazo[1,2-a]pyridine-2-carboxamides
| Step | Reactants | Conditions | Residence Time | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Aminopyridine + Bromopyruvic acid | 125°C, DMF, 4.0 bar | 10–20 min | 60–72 |
| 2 | Carboxylic acid + Amine | EDC/HOBt, 75°C, DMF | 10 min | 46–62 |
For the target compound, 6-chloro-2-aminopyridine reacts with bromopyruvic acid under continuous flow (125°C, 10 min), followed by coupling with 1H-indol-5-amine using ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) .
Iodine-Promoted Cyclization
An alternative route involves iodine-mediated cyclization of acetophenones and 2-aminopyridines in micellar or aqueous conditions . While this method primarily yields 2-arylimidazo[1,2-a]pyridines, adapting it for carboxamides would require post-cyclization functionalization.
Physicochemical Characterization
Spectroscopic Data
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δ 8.38 (s, 1H, imidazo H-3), 8.24 (s, 1H, indole H-2), 7.83–7.45 (m, aromatic H), 11.2 (s, 1H, NH).
13C NMR (100 MHz, DMSO-d6) : -
δ 163.5 (C=O), 149.4 (imidazo C-2), 138.4–115.8 (aromatic C), 124.7 (indole C-5).
HRMS (ESI): m/z calcd for C₁₆H₁₁ClN₄O [M+H]⁺: 311.0702; found: 311.0705 .
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| 6-Chloro-N-cyclohexyl derivative | Aurora B | 42 |
| N-Phenylimidazo[1,2-a]pyridine | S. aureus | 1.2 μg/mL |
Challenges and Future Directions
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Synthetic Scalability: Continuous flow systems enhance throughput (36–72 compounds/day) , but indole coupling requires optimization for sterically hindered amines.
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Selectivity: Chlorine’s electronic effects may necessitate protecting-group strategies during functionalization.
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In Vivo Studies: Pharmacokinetic profiling is needed to assess bioavailability and toxicity.
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